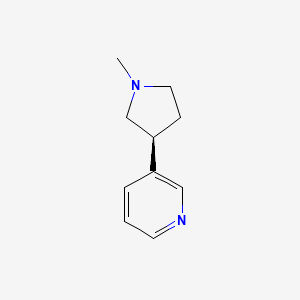

(S)-3-(1-Methylpyrrolidin-3-yl)pyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H14N2 |

|---|---|

Molecular Weight |

162.23 g/mol |

IUPAC Name |

3-[(3S)-1-methylpyrrolidin-3-yl]pyridine |

InChI |

InChI=1S/C10H14N2/c1-12-6-4-10(8-12)9-3-2-5-11-7-9/h2-3,5,7,10H,4,6,8H2,1H3/t10-/m1/s1 |

InChI Key |

UEIZUEWXLJOVLD-SNVBAGLBSA-N |

Isomeric SMILES |

CN1CC[C@H](C1)C2=CN=CC=C2 |

Canonical SMILES |

CN1CCC(C1)C2=CN=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations for S 3 1 Methylpyrrolidin 3 Yl Pyridine and Analogues

Enantioselective Synthesis Strategies for Accessing the (S)-Configuration of the Pyrrolidine (B122466) Moiety

Achieving the desired (S)-configuration at the C3 position of the pyrrolidine ring is paramount for the biological activity of many analogues. Various sophisticated methodologies have been developed to control this stereochemistry effectively.

Asymmetric Catalysis in Carbon-Carbon and Carbon-Heteroatom Bond Formation

Asymmetric catalysis stands as a powerful tool for the enantioselective synthesis of chiral pyrrolidines. Transition-metal-catalyzed reactions, in particular, have demonstrated high efficiency and selectivity.

Asymmetric Hydrogenation: A prominent strategy involves the asymmetric hydrogenation of a prochiral precursor, such as a pyrroline derivative. Transition-metal complexes with chiral ligands are instrumental in this transformation. For instance, rhodium and iridium catalysts bearing chiral phosphine ligands have been successfully employed to reduce carbon-carbon double bonds with high enantioselectivity. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high enantiomeric excess (ee). nih.gov

Reductive Heck Reactions: Palladium-catalyzed reductive Heck reactions offer another avenue to 3-substituted pyrrolidines. nih.gov This approach can be rendered asymmetric through the use of chiral ligands, enabling the enantioselective formation of the C3-aryl or C3-vinyl bond.

[3+2] Cycloadditions: The [3+2] dipolar cycloaddition of azomethine ylides is a powerful method for constructing the pyrrolidine ring with control over multiple stereocenters. acs.orgacs.org Chiral catalysts, such as those based on copper, silver, or rhodium, can induce high levels of diastereo- and enantioselectivity in these reactions.

Table 1: Representative Asymmetric Catalytic Methods for Pyrrolidine Synthesis

| Catalytic System | Reaction Type | Substrate Type | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| Rh-Bisphosphine Complex | Asymmetric Hydrogenation | Dehydromorpholines | Up to 99% | nih.gov |

| Palladium/Chiral Ligand | Reductive Heck Reaction | Pyrrolines | High | nih.gov |

| Silver Acetate/Chiral Phosphine | [3+2] Cycloaddition | Azomethine Ylide & Alkene | High | acs.org |

| Iridium/Chiral Ligand | Allylic Amination | Allylic Carbonates | High | scirp.org |

Chiral Auxiliary-Mediated Stereocontrol Approaches

The use of chiral auxiliaries is a classical yet highly effective method for inducing stereoselectivity. The auxiliary is temporarily attached to the substrate, directs the stereochemical outcome of a reaction, and is subsequently removed.

Oxazolidinone Auxiliaries: Evans' oxazolidinone auxiliaries are widely used to direct the stereoselective alkylation of enolates. This methodology can be applied to the synthesis of precursors for the pyrrolidine ring, where the stereocenter is established through a diastereoselective alkylation step.

N-tert-Butanesulfinylimines: Chiral N-tert-butanesulfinyl imines serve as excellent electrophiles in nucleophilic additions. nih.gov The sulfinyl group effectively shields one face of the imine, leading to high diastereoselectivity in the addition of nucleophiles, which can be a key step in the construction of the chiral pyrrolidine ring. nih.gov This approach has been utilized in the diastereoselective synthesis of densely substituted pyrrolidines through 1,3-dipolar cycloadditions with azomethine ylides. acs.org

Table 2: Comparison of Chiral Auxiliaries in Pyrrolidine Synthesis

| Chiral Auxiliary | Key Transformation | Diastereoselectivity (dr) | Advantages | Disadvantages |

|---|---|---|---|---|

| Evans' Oxazolidinone | Asymmetric Alkylation | >95:5 | High predictability and selectivity | Requires stoichiometric use and removal steps |

| N-tert-Butanesulfinamide | Asymmetric Addition to Imines | Often >90:10 | Broad substrate scope, reliable | Auxiliary removal can be challenging |

| (R)-Phenylglycinol | Diastereoselective Grignard Addition | High | Versatile for trans-2,5-disubstituted pyrrolidines | Multiple steps often required |

Enzymatic and Whole-Cell Biocatalysis for Enantiopure Precursors

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the synthesis of enantiopure compounds. Enzymes and whole-cell systems can catalyze reactions with exceptional enantio- and regioselectivity under mild conditions.

Kinetic Resolution: Enzymes, such as lipases, can be used for the kinetic resolution of racemic mixtures. For instance, a racemic alcohol precursor to the pyrrolidine ring can be acylated by a lipase, with one enantiomer reacting significantly faster than the other, allowing for the separation of the unreacted enantiomer and the acylated product. The use of (S)-Ibuprofen as a chiral resolving agent has been reported for the separation of a racemic homoallylic alcohol intermediate in the synthesis of (R) and (S)-nicotine. scirp.org

Asymmetric Reduction: Ketoreductases (KREDs) are enzymes that can reduce ketones to alcohols with high enantioselectivity. An engineered ketoreductase has been utilized in the synthesis of a key chiral intermediate for Sitagliptin, demonstrating the power of this approach for producing enantiopure building blocks. illinois.edu

Intramolecular C-H Amination: Directed evolution of enzymes like cytochrome P411 has enabled the biocatalytic intramolecular C(sp3)–H amination of organic azides to construct chiral pyrrolidines with good enantioselectivity. nih.gov

Convergent and Divergent Synthetic Pathways to the Pyrrolidinylpyridine Core

The assembly of the final pyrrolidinylpyridine structure can be approached through either convergent or divergent strategies, each offering distinct advantages.

Convergent Synthesis: In a convergent approach, the pyrrolidine and pyridine (B92270) moieties are synthesized separately and then coupled together in the later stages of the synthesis. A common convergent strategy involves the coupling of a pre-formed chiral pyrrolidine derivative with a suitable pyridine derivative. For example, the synthesis of nicotine (B1678760) and its analogues has been achieved by the cyclization of mesylated 1-(3-pyridinyl)-1,4-diol derivatives to form the pyrrolidine ring. researchgate.net

Divergent Synthesis: A divergent strategy begins with a common precursor that is elaborated into a variety of structurally diverse analogues. acs.org This approach is particularly efficient for generating libraries of related compounds for structure-activity relationship (SAR) studies. For instance, a common intermediate can be functionalized in different ways to produce a range of substituted pyrrolidinylpyridine analogues. acs.orgnih.gov A divergent synthetic strategy has been developed to access structurally diverse pyrrolidines and piperidines from common γ-aminoalkyl butenolide and aldehyde precursors. acs.orgnih.gov

Development of Strategic Precursor and Intermediate Syntheses

The efficient synthesis of (S)-3-(1-Methylpyrrolidin-3-yl)pyridine and its analogues relies heavily on the availability of key precursors and intermediates.

Synthesis of 1-Methyl-3-pyrrolidinol: A crucial precursor for the target molecule is (R)- or (S)-1-methyl-3-pyrrolidinol. sigmaaldrich.com Various synthetic routes to this intermediate have been developed. One common method involves the reaction of 1,4-dichloro-2-butanol with methylamine, followed by cyclization. chemicalbook.comchemicalbook.com Another approach starts from malic acid.

Synthesis from Proline and its Derivatives: Chiral pool starting materials, such as (S)-proline, are valuable precursors for the enantioselective synthesis of pyrrolidine derivatives. mdpi.com Proline can be readily transformed into a variety of functionalized pyrrolidines while retaining its inherent stereochemistry.

Ring-Closing Metathesis (RCM): Ring-closing metathesis is a powerful reaction for the formation of cyclic structures, including pyrrolidines. A suitably substituted diene can undergo RCM in the presence of a ruthenium catalyst to form a dihydropyrrole, which can then be reduced to the corresponding pyrrolidine.

Table 3: Key Precursors and Their Synthetic Utility

| Precursor | Synthetic Route to Precursor | Target Moiety | Reference |

|---|---|---|---|

| (R)-1-Methyl-3-pyrrolidinol | From (S)-Epichlorohydrin or (R)-(+)-Glycidyl tosylate | (S)-Pyrrolidine | sigmaaldrich.comgoogleapis.com |

| 1,4-Dichloro-2-butanol | Commercially available | Racemic 1-Methyl-3-pyrrolidinol | chemicalbook.comchemicalbook.com |

| (S)-Proline | Chiral Pool | Chiral Pyrrolidine Derivatives | mdpi.com |

| γ-Aminoalkyl Butenolides | Silyloxyfuran dienolate addition to imines | Diverse Pyrrolidines and Piperidines | acs.orgnih.gov |

Application of Modern Synthetic Methodologies (e.g., Photoredox, Electrochemistry)

Modern synthetic techniques like photoredox catalysis and electrochemistry offer mild and efficient alternatives to traditional methods for synthesizing and functionalizing heterocyclic compounds. While direct synthesis of this compound using these methods is not extensively documented, their application to its core structures—pyridine and pyrrolidine—and related alkaloids demonstrates significant potential.

Photoredox Catalysis: This methodology uses visible light to initiate single-electron transfer processes, enabling transformations under mild conditions. It has been effectively used for the late-stage functionalization (LSF) of complex molecules, which is crucial for rapidly generating analogues for structure-activity relationship (SAR) studies. charnwooddiscovery.comscispace.comrsc.org For instance, photoredox-mediated Minisci-type reactions allow for the direct C-H alkylation of heteroaromatics like pyridine. scispace.comnih.gov This approach could be applied to a nicotine scaffold to introduce substituents on the pyridine ring. Furthermore, photoredox catalysis has been employed in the synthesis of N-aryl pyrrolidines and in cyclization reactions to form related heterocyclic systems, showcasing its utility in constructing the core components of nicotine analogues. acs.orgresearchgate.netnih.gov The ability to generate α-amino radicals from tertiary amines, such as the N-methylpyrrolidine moiety, opens avenues for functionalization at positions adjacent to the nitrogen atom. acs.orgacs.org

Electrochemistry: Electrochemical methods provide a reagent-free approach to oxidation and reduction reactions. A key step in many synthetic routes to (S)-nicotine is the reduction of myosmine to produce (S,R)-nornicotine. An electrochemical approach for this reduction has been developed, achieving a 90% yield of pure nornicotine. nih.govmdpi.com This method, performed on stainless steel electrodes, resulted in a 98% substrate conversion and represents a greener, more efficient alternative to chemical reductants like sodium borohydride. nih.gov Electrochemical methods have also been developed for the synthesis of functionalized pyridines, such as 3-bromoimidazo[1,2-a]pyridines, demonstrating the power of this technique to build substituted pyridine cores relevant to nicotine analogues. researchgate.net

Synthetic Approaches for Isotopically Labeled this compound for Mechanistic Investigations

Isotopically labeled compounds are indispensable tools for mechanistic studies, including in vivo imaging and metabolic tracking. Several methods for labeling this compound and its precursors with isotopes like Carbon-11 (¹¹C), Deuterium (²H or D), and Tritium (³H) have been established.

Carbon-11 Labeling: (S)-[¹¹C]Nicotine is a key radiotracer for studying nicotinic acetylcholine receptors (nAChRs) in the human brain using Positron Emission Tomography (PET). nih.govimperialbrandsscience.com The synthesis is typically achieved through the N-methylation of its precursor, (S)-nornicotine, using [¹¹C]methyl iodide or [¹¹C]methyl triflate. nih.govimperialbrandsscience.com This reaction is rapid, with total synthesis times of 30-35 minutes, providing the radiotracer with high radiochemical purity (>99%) and specific activity, suitable for human PET studies. nih.gov

Deuterium Labeling: Deuterated analogues are widely used in metabolism studies and as internal standards in quantitative mass spectrometry. The synthesis of nornicotine-2,4,5,6-d₄ has been accomplished starting from pyridine-d₅. researchgate.net The process involves bromination, conversion to nicotinic acid-d₄, and subsequent steps to build the pyrrolidine ring, ultimately yielding the tetra-deuterated nornicotine. researchgate.net This labeled precursor can then be methylated to produce (S)-nicotine-d₄. Studies using analogues like (S)-nicotine-3',3'-d₂ have been crucial in validating the use of deuterium-labeled compounds in pharmacokinetic studies by demonstrating the absence of a significant kinetic isotope effect in its metabolic clearance. nih.gov The use of [pyridine-D₄]nornicotine has also been instrumental in studying its in-situ conversion to the carcinogen N'-nitrosonornicotine (NNN) in human saliva. nih.gov

| Labeled Compound | Isotope | Precursor | Labeling Reagent | Application |

| (S)-[¹¹C]Nicotine | ¹¹C | (S)-Nornicotine | [¹¹C]Methyl iodide or [¹¹C]Methyl triflate | PET Imaging of nAChRs nih.gov |

| Nornicotine-2,4,5,6-d₄ | ²H (D) | Pyridine-d₅ | Multiple steps | Precursor for labeled nicotine researchgate.net |

| (S)-Nicotine-3',3'-d₂ | ²H (D) | N/A | N/A | Pharmacokinetic studies nih.gov |

| [Pyridine-D₄]Nornicotine | ²H (D) | N/A | N/A | Mechanistic studies of nitrosation nih.gov |

Systematic Derivatization Strategies for Structure-Activity Relationship Elucidation

Systematic derivatization of the this compound structure is fundamental to elucidating its structure-activity relationships (SAR), particularly concerning its interaction with various subtypes of nicotinic acetylcholine receptors (nAChRs). These strategies focus on modifying the three main components of the molecule: the pyrrolidine ring, the pyridine moiety, and the pyrrolidine nitrogen substituent.

The pyrrolidine ring is critical for the molecule's interaction with nAChRs. Modifications to this ring, including substitutions and altering its size or conformation, have profound effects on binding affinity and functional activity.

Substitutions: Adding substituents to the pyrrolidine ring can significantly alter potency. For example, a "methyl scan" of the pyrrolidinium ring has shown that methylation at each carbon atom leads to unique changes in interactions with α7 and α4β2 nAChR subtypes.

Conformational Restriction: Creating conformationally restricted analogues by introducing bridges between the pyridine and pyrrolidine rings has been a key strategy. nih.gov These tricyclic derivatives, such as pyrido[2,3-g]indolizines and 3,4-annulated systems, lock the relative orientation of the two rings, providing insight into the bioactive conformation. nih.govmdpi.com

Ring Alterations: Replacing the N-methylpyrrolidine ring with other cyclic structures, such as azabicyclo[2.2.2]octane, has been explored to probe the spatial requirements of the receptor's binding site.

The pyridine ring serves as a hydrogen bond acceptor, a critical interaction within the nAChR binding site. Modifications to this ring can fine-tune electronic properties and steric interactions.

Substitutions at C5 and C6: Introducing bulky groups like phenyl or other heteroaryl moieties at the 5-position of the pyridine ring has been shown to produce analogues with very high binding affinities (Ki values as low as 0.055 nM). Similarly, substitutions at the 6-position with groups like methyl or halogens can influence binding affinity, with studies suggesting that lipophilicity and steric size of the substituent are key factors. nih.govyale.eduresearchgate.net For instance, 6-methyl nicotine has been shown to be pharmacologically more potent at nicotinic receptors than nicotine itself. nih.govresearchgate.net

Heteroatom Replacements: While less common, replacing the pyridine nitrogen with other atoms or altering the aromatic system can drastically change the compound's properties. For example, quaternization of the pyridine nitrogen transforms nicotine from an agonist to an antagonist at nAChRs. researchgate.net

| Modification Type | Position | Substituent Example | Effect on nAChR Affinity |

| Pyridine Substitution | 6-position | Methyl | Increased potency nih.govresearchgate.net |

| Pyridine Substitution | 5-position | Phenyl | High affinity (Ki = 0.055-0.69 nM) |

| Nitrogen Quaternization | Pyridine-N | N-Alkyl chains | Converts agonist to antagonist researchgate.net |

The N-methyl group on the pyrrolidine ring is crucial for high-affinity binding. The precursor, nornicotine, which lacks this methyl group, serves as a versatile template for a variety of N-substitutions. wikipedia.org

N-Alkylation: The synthesis of (S)-nicotine from (S)-nornicotine via methylation is a classic example of N-alkylation. nih.govmdpi.com Extending this, a series of N-n-alkylnicotinium analogues have been synthesized by reacting nicotine with various alkyl halides, leading to quaternization of the pyridine nitrogen and resulting in compounds that act as nAChR antagonists. researchgate.net The length of the alkyl chain was found to directly correlate with binding affinity. researchgate.net Asymmetric synthesis of nornicotine itself often involves the alkylation of a chiral template. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of S 3 1 Methylpyrrolidin 3 Yl Pyridine and Its Derivatives

Systematic Structural Modifications and Their Impact on Molecular Recognition

The biological activity of 3-pyridylpyrrolidine derivatives is highly sensitive to structural modifications on both the pyridine (B92270) and pyrrolidine (B122466) rings. Systematic changes to the parent structure of (S)-3-(1-Methylpyrrolidin-3-yl)pyridine are crucial for probing the steric and electronic requirements of its receptor binding pockets.

Modifications of the Pyridine Ring: The pyridine moiety serves as a critical hydrogen bond acceptor. nih.govresearchgate.netresearchgate.net Altering its electronic properties through substitution directly influences this interaction. For analogs of the related compound 3-[2-((S)-pyrrolidinyl)methoxy]pyridine, substitutions on the pyridine ring have been shown to dramatically alter binding affinity for nAChRs, with Ki values spanning from the nanomolar to the micromolar range. nih.gov For instance, the introduction of electron-donating groups like methoxy (-OCH3) or electron-withdrawing groups such as chloro (-Cl) can modulate the pKa of the pyridine nitrogen, thereby tuning the strength of the hydrogen bond with the receptor. mdpi.com

Modifications of the Pyrrolidinium Ring: The protonated N-methylpyrrolidine ring provides the cationic center essential for the cation-π interaction with a conserved tryptophan residue in the nAChR binding site. nih.gov Key modifications include:

N-Substituent: The N-methyl group is a common feature. Replacing it with an ethyl group or removing it entirely (to form a secondary amine, analogous to nornicotine) typically alters potency and selectivity. Studies on nicotine (B1678760) analogs have shown that increasing the size of the N-alkyl group can significantly reduce binding affinity at certain nAChR subtypes like α4β2. nih.gov

Ring Methylation: A "methyl scan" performed on the pyrrolidine ring of (S)-nicotine demonstrated that the addition of a methyl group at different positions (2', 3', 4', 5') has distinct consequences for receptor interaction. nih.gov For example, 2'-methylation uniquely enhanced binding at α7 receptors, whereas 4'-methylation was detrimental. nih.gov By extrapolation, similar positional modifications on the 3-yl-pyrrolidine ring are expected to probe the steric limits of the receptor's binding pocket, potentially leading to subtype-selective ligands.

Positional Isomerism: The location of the pyrrolidine ring on the pyridine nucleus is a fundamental determinant of activity. The change from a 2-substituted pyridine (nicotine) to a 3-substituted pyridine alters the distance and spatial vector between the cationic nitrogen and the hydrogen-bond-accepting pyridine nitrogen. This geometric change fundamentally impacts how the molecule fits into the orthosteric binding site located at the interface between receptor subunits, influencing both affinity and subtype selectivity.

Pharmacophore Modeling for Ligand-Receptor Interaction Hypotheses

Pharmacophore modeling is a computational method used to define the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. dovepress.com For nicotinic agonists, the widely accepted pharmacophore consists of two key features: a cationic center and a hydrogen bond acceptor, separated by a specific distance. nih.govresearchgate.net

In this compound, these features are:

A Cationic Center: The tertiary amine of the pyrrolidine ring, which is protonated at physiological pH. This positively charged group engages in a critical cation-π interaction with an aromatic amino acid residue (typically tryptophan) in the principal (+) face of the nAChR binding site. nih.gov

A Hydrogen Bond Acceptor: The nitrogen atom of the pyridine ring. This feature forms a hydrogen bond, often mediated by a water molecule, with the backbone NH of an amino acid residue on the complementary (-) face of the adjacent receptor subunit. nih.govresearchgate.net

The spatial relationship between these two points is paramount. For this compound, this distance and the relative orientation of the pharmacophoric features differ from those in (S)-nicotine due to the shift in the linkage from the 2- to the 3-position of the pyrrolidine ring. This variation can be exploited to develop hypotheses about subtype selectivity. For example, the unique α4-α4 subunit interface in (α4)3(β2)2 nAChRs presents a distinct binding pocket geometry compared to the conventional α4-β2 interface, and different ligands may satisfy the pharmacophoric requirements of each site differently. nih.govresearchgate.net Pharmacophore models derived from this compound and its analogs can be used as 3D queries to screen virtual libraries for novel ligands with desired receptor interaction profiles.

Influence of Stereochemical Configurations on Biological Recognition and Potency

Biological systems, particularly receptor binding sites, are inherently chiral, leading to significant differences in the biological activity of enantiomers. Stereochemistry is a critical determinant of potency and efficacy for ligands targeting nAChRs.

The pyrrolidine ring of this compound contains a stereocenter at the C3 position. It is well-established for the 2-yl isomer that (S)-nicotine binds with significantly higher affinity to nAChRs than its unnatural enantiomer, (R)-nicotine. This stereoselectivity arises because the precise three-dimensional arrangement of the pyridine and pyrrolidinium rings in the (S)-enantiomer allows for an optimal fit within the chiral binding pocket of the receptor.

This principle of stereoselective recognition is expected to hold true for the 3-yl isomer. The (S)- and (R)-enantiomers of 3-(1-Methylpyrrolidin-3-yl)pyridine will present their pharmacophoric features in mirror-image orientations. Only one enantiomer, presumably the (S)-form in line with other nicotinic ligands, is likely to achieve the correct orientation for simultaneous cation-π and hydrogen bonding interactions. Studies on other chiral quinuclidine-based nAChR ligands have similarly demonstrated that (S)-isomers often bind preferentially to α3β4 nAChRs, while (R)-isomers may show selectivity for other subtypes like α7, highlighting the profound impact of stereochemistry on receptor subtype selectivity. mdpi.com

| Compound Series | Enantiomer | Target Receptor | Relative Potency/Affinity |

| Nicotine | (S)-enantiomer | α4β2 nAChR | High |

| (R)-enantiomer | α4β2 nAChR | Low | |

| Quinuclidine-triazole | (S)-isomers | α3β4 nAChR | Preferred binding |

| (R)-isomers | α7 nAChR | Preferred binding |

Conformational Analysis and its Relevance to Receptor Binding Topologies

The biological activity of a flexible molecule like this compound is dependent on its ability to adopt a specific low-energy conformation, often termed the "bioactive conformation," that is complementary to the receptor's binding site topology. Conformational analysis involves studying the molecule's rotational freedom and the relative orientations of its constituent rings.

The key conformational variables include:

Pyrrolidine Ring Pucker: The five-membered pyrrolidine ring is not planar and can adopt various "envelope" or "twisted" puckered conformations. The position and orientation (axial vs. equatorial) of the pyridine substituent are dependent on this pucker.

Inter-ring Torsion Angle: The rotation around the single bond connecting the pyridine and pyrrolidine rings defines the relative orientation of the two cyclic systems.

Computational chemistry and structural biology techniques, such as cryo-electron microscopy and molecular dynamics simulations, have shown that the nAChR binding pocket undergoes conformational changes upon ligand binding. nih.gov The ligand, in turn, must adopt a specific torsion angle to bridge the principal and complementary faces of the binding site effectively. The change in the attachment point from the 2-position (nicotine) to the 3-position directly impacts the range of accessible low-energy conformations and how the pharmacophoric features are presented to the receptor. Only a subset of these conformations will allow for the optimal alignment of the protonated amine and the pyridine nitrogen with their respective interaction partners in the receptor, explaining why structurally similar molecules can have vastly different biological activities.

Correlation between Electronic and Steric Substituent Effects and In Vitro Biological Efficacy

Quantitative structure-activity relationship (QSAR) studies aim to correlate the physicochemical properties of a series of compounds with their biological activity. For derivatives of this compound, the electronic and steric effects of substituents play a pivotal role in determining their in vitro efficacy at nAChRs.

Electronic Effects: The electronic nature of substituents on the pyridine ring directly influences the hydrogen bond acceptor strength of the pyridine nitrogen.

Electron-Withdrawing Groups (EWGs): Groups like -Cl, -F, or -NO2 decrease the electron density on the pyridine nitrogen, weakening its basicity and its ability to accept a hydrogen bond. This can lead to a decrease in binding affinity and efficacy.

Electron-Donating Groups (EDGs): Groups like -OCH3 or -NH2 increase the electron density on the nitrogen, potentially strengthening the hydrogen bond interaction and enhancing biological activity, provided the substituent does not introduce steric clashes. mdpi.com

Steric Effects: The size and shape of substituents are critical for ensuring a proper fit within the receptor's binding pocket.

Favorable Steric Interactions: A bulky substituent may interact favorably with a hydrophobic sub-pocket within the receptor, leading to increased affinity. For example, in some series of Factor Xa inhibitors, specific substitutions provide additional beneficial binding interactions. nih.gov

Steric Hindrance: Conversely, a substituent that is too large can clash with amino acid residues, preventing the ligand from achieving its optimal binding pose and thereby reducing or abolishing its activity. mdpi.com

The interplay of these effects is complex and often receptor-subtype dependent. A substituent that enhances binding at one nAChR subtype may be detrimental at another, providing a key strategy for designing selective ligands.

| Compound Analog (Hypothetical) | Pyridine Substituent (Position) | Effect Type | Predicted Impact on nAChR Affinity |

| Analog A | 5-Chloro | Electronic (EWG) & Steric | Potentially decreased affinity due to weaker H-bond |

| Analog B | 6-Methoxy | Electronic (EDG) & Steric | Potentially increased affinity if sterically tolerated |

| Analog C | 5-Phenyl | Steric | Highly dependent on pocket; could increase via hydrophobic interaction or decrease via clash |

| Analog D | 2-Amino | Electronic (EDG) & H-bond donor | Potential for new H-bond interactions, could increase affinity |

Chemoinformatic Approaches to SAR Landscape Mapping

Chemoinformatics provides a suite of computational tools to analyze and visualize the vast chemical space and complex biological data associated with a series of compounds, thereby mapping the structure-activity relationship (SAR) landscape. nih.gov

3D-QSAR: Three-dimensional QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful tools for understanding SAR. nih.govmdpi.com These methods work by:

Aligning a series of active molecules (e.g., derivatives of this compound) based on a common scaffold.

Calculating steric and electrostatic fields (CoMFA) or other physicochemical properties like hydrophobicity and hydrogen bond donor/acceptor fields (CoMSIA) around the molecules.

Correlating these 3D fields with the measured biological activity (e.g., Ki or EC50 values) using statistical methods.

The output is a 3D contour map that visually represents regions where certain properties are favorable or unfavorable for activity. For instance, a map might show a green contour in a specific region, indicating that bulky, sterically favorable groups in that position increase biological activity, while a nearby yellow contour might indicate that bulky groups in that area are detrimental. mdpi.commdpi.com These maps provide intuitive guidance for designing new, more potent derivatives.

Other Approaches:

Scaffold Hopping and Virtual Screening: Based on a validated pharmacophore model or the structure of a known active ligand, computational algorithms can search large chemical databases to identify novel molecules with different core structures (scaffolds) but the same essential 3D arrangement of pharmacophoric features. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the ligand-receptor complex over time, providing insights into the stability of binding modes, the role of water molecules, and the conformational changes that underpin receptor activation. nih.govbiorxiv.org

These chemoinformatic approaches are indispensable for rational drug design, allowing researchers to prioritize the synthesis of compounds that are most likely to have the desired biological activity and to understand the complex SAR of ligands like this compound.

Molecular and Cellular Mechanisms of Action of S 3 1 Methylpyrrolidin 3 Yl Pyridine in Biological Systems

Ligand-Receptor Binding Profiles with Specific Nicotinic Acetylcholine Receptor (nAChR) Subtypes

A comprehensive review of scientific literature did not yield specific binding data for (S)-3-(1-Methylpyrrolidin-3-yl)pyridine with nicotinic acetylcholine receptor (nAChR) subtypes. The existing research on pyrrolidinyl-pyridine derivatives predominantly focuses on the 2-yl substituted isomer, (S)-nicotine, and its analogues. nih.govnih.gov Structure-activity relationship (SAR) studies on related compounds indicate that the position of the pyrrolidinyl moiety on the pyridine (B92270) ring is a critical determinant of binding affinity and selectivity for nAChR subtypes. nih.govnih.gov However, without direct experimental data for the 3-yl isomer, any discussion of its binding profile would be speculative.

Affinity and Selectivity Determinations (e.g., α4β2, α7, α3β4 nAChRs)

There is no available data in the public scientific literature detailing the binding affinities (Ki values) or selectivity ratios of this compound for the α4β2, α7, or α3β4 nAChR subtypes. For comparison, related compounds with the pyrrolidinyl group at the 2-position of the pyridine ring have been extensively studied, with their affinities for various nAChR subtypes well-documented. nih.govnih.gov

Table 1: Binding Affinity of this compound at nAChR Subtypes

| Receptor Subtype | Binding Affinity (Ki) | Selectivity Ratio |

|---|---|---|

| α4β2 | Data not available | Data not available |

| α7 | Data not available | Data not available |

| α3β4 | Data not available | Data not available |

This table is interactive. No data is available for this compound.

Functional Efficacy: Agonist, Partial Agonist, Antagonist, and Allosteric Modulatory Properties

The functional efficacy of this compound at different nAChR subtypes has not been characterized in published studies. Therefore, it is unknown whether this compound acts as an agonist, partial agonist, antagonist, or allosteric modulator at α4β2, α7, α3β4, or other nAChR subtypes. Research on analogous compounds suggests that minor structural modifications, such as the relocation of the nitrogen atom within the pyridine ring or substitutions on the pyrrolidine (B122466) ring, can significantly alter functional activity, leading to a spectrum of effects from full agonism to antagonism. nih.gov

Table 2: Functional Efficacy of this compound at nAChR Subtypes

| Receptor Subtype | Functional Activity |

|---|---|

| α4β2 | Data not available |

| α7 | Data not available |

| α3β4 | Data not available |

This table is interactive. No data is available for this compound.

Kinetic and Thermodynamic Aspects of Ligand-Receptor Association and Dissociation

No studies were found that investigated the kinetic (kon, koff) or thermodynamic (ΔH, ΔS) parameters of the interaction between this compound and nAChRs. Such data is essential for a complete understanding of the ligand-receptor interaction, including the rate of binding and the stability of the resulting complex.

Functional Modulation of Ion Channel Activity in Cellular Systems

Information regarding the functional modulation of ion channel activity by this compound in cellular systems is not present in the available scientific literature. Electrophysiological studies are necessary to determine how this compound affects the properties of nAChR ion channels upon binding.

Receptor Activation and Desensitization Kinetics in Patch-Clamp Electrophysiology Studies

There are no published patch-clamp electrophysiology studies on this compound. Consequently, data on its effects on the activation and desensitization kinetics of nAChRs are absent. These studies would be crucial to elucidate the time course of the receptor's response to the compound and the rate at which it enters a non-responsive state.

Modulation of Ion Flux and Membrane Potential Changes

Experimental data on the modulation of ion flux (e.g., Ca2+, Na+) through nAChR channels and subsequent changes in membrane potential induced by this compound are not available. Such information would be vital for understanding the cellular consequences of the ligand-receptor interaction.

Following a comprehensive review of scientific literature, it has been determined that there is insufficient specific data available for the chemical compound this compound to generate a detailed article on its molecular and cellular mechanisms of action as requested.

The vast majority of available research focuses on its structural isomer, (S)-3-(1-Methylpyrrolidin-2-yl)pyridine, commonly known as Nicotine (B1678760). These two molecules differ in the attachment point of the pyridine ring to the methylpyrrolidine ring. Due to this structural difference, their biological activities, including receptor interactions, enzyme inhibition profiles, and intracellular signaling pathways, cannot be assumed to be identical.

Therefore, to maintain scientific accuracy and strictly adhere to the subject of the request, the generation of an article focusing solely on this compound is not possible at this time. Providing information on Nicotine would not be a scientifically valid substitute and would violate the specific constraints of the request. Further research is required to elucidate the specific pharmacological profile of this compound.

Preclinical in Vitro and Ex Vivo Investigations of S 3 1 Methylpyrrolidin 3 Yl Pyridine in Model Systems

Cellular Assays for Receptor Function and Signal Transduction Assessment

Comprehensive searches of scientific literature and bioactivity databases did not yield specific data regarding the use of (S)-3-(1-Methylpyrrolidin-3-yl)pyridine in cellular assays designed to assess receptor function and signal transduction. The following subsections detail the types of assays that would typically be employed for such investigations, although no results specific to this compound were found.

High-Throughput Screening Assays for Receptor Activation and Modulation

No publicly available research data indicates that this compound has been evaluated in high-throughput screening (HTS) campaigns to determine its activity as an activator or modulator of any specific receptor targets. HTS assays are instrumental in early-stage drug discovery for rapidly screening large numbers of compounds to identify potential hits. These assays often rely on fluorescence, luminescence, or radiometric readouts to measure cellular responses to compounds. Despite the utility of this methodology, its application to this compound has not been documented in the accessible scientific literature.

Calcium Imaging and Reporter Gene Assays for Downstream Signaling

There is no available information from published studies on the use of calcium imaging or reporter gene assays to investigate the downstream signaling effects of this compound. Calcium imaging is a widely used technique to monitor intracellular calcium fluxes that occur upon the activation of various G-protein coupled receptors and ion channels. Reporter gene assays, on the other hand, measure the transcriptional activity of specific signaling pathways. The absence of data in this area means that the functional consequences of any potential receptor interaction with this compound remain uncharacterized.

Radioligand or Fluorescent Ligand Binding Assays in Receptor-Expressing Cell Lines

No specific binding affinity data for this compound, derived from radioligand or fluorescent ligand binding assays, is available in the scientific literature. These assays are fundamental for determining the affinity (often expressed as Ki or IC50 values) of a compound for a specific receptor. Such studies would typically involve incubating the compound with cell membranes or intact cells expressing the receptor of interest in the presence of a labeled ligand. The lack of such data prevents the identification of specific molecular targets for this compound.

Neurochemical Studies in Isolated Brain Tissue Homogenates and Synaptosomes

Investigations into the neurochemical effects of this compound using isolated brain tissue preparations have not been reported in the available scientific literature. Such ex vivo studies are crucial for understanding how a compound might affect neuronal function in a more physiologically relevant context than isolated cells.

Neurotransmitter Release Modulation Studies

There are no published findings on the effects of this compound on neurotransmitter release from synaptosomes, which are isolated nerve terminals. These experiments are designed to assess whether a compound can enhance or inhibit the release of neurotransmitters such as dopamine, serotonin, acetylcholine, or glutamate. This lack of data means that the potential of this compound to modulate synaptic transmission is currently unknown.

Enzyme Activity Assays in Neural Preparations

No studies have been found that investigate the effect of this compound on the activity of enzymes in neural preparations. These assays are important for identifying potential off-target effects or novel mechanisms of action, such as the inhibition of enzymes like monoamine oxidase or acetylcholinesterase. Without such studies, the enzymatic interaction profile of this compound remains undetermined.

In Vitro Metabolism and Pharmacokinetic Profiling in Cellular or Subcellular Systems (excluding human ADME/PK data)

Metabolite Identification and Characterization in In Vitro Systems

There is a significant body of research for the related compound, nicotine (B1678760), which acts as an agonist at nicotinic acetylcholine receptors. wikipedia.org However, this information is not transferable to this compound as minor structural differences between isomers can lead to substantial changes in pharmacological and metabolic profiles.

Further research is required to investigate the preclinical profile of this compound to determine its potential neurobiological effects and metabolic pathways. Without such studies, a comprehensive and scientifically accurate article on this specific compound cannot be generated.

Cellular Uptake, Efflux, and Transporter Interactions in Cell-Based Assays

Following a comprehensive review of publicly available scientific literature, no specific preclinical in vitro or ex vivo studies investigating the cellular uptake, efflux, and transporter interactions of this compound were identified. The existing body of research on pyridine-containing pyrrolidine (B122466) derivatives predominantly focuses on its structural isomer, (S)-3-(1-methylpyrrolidin-2-yl)pyridine, commonly known as nicotine.

Consequently, there is no data available to populate tables or provide detailed research findings on the following for this compound:

Cellular Uptake: Mechanisms of entry into cells (e.g., passive diffusion, carrier-mediated transport), rates of uptake in various cell lines, or factors influencing its intracellular accumulation.

Cellular Efflux: Information regarding the active transport of the compound out of cells, including its potential as a substrate for ATP-binding cassette (ABC) transporters such as P-glycoprotein (P-gp/MDR1) or Breast Cancer Resistance Protein (BCRP).

Transporter Interactions: Studies identifying specific interactions with solute carrier (SLC) transporters or other membrane transporters that may facilitate its movement across cellular membranes.

The absence of such fundamental data highlights a significant gap in the scientific understanding of the pharmacokinetic and pharmacodynamic properties of this compound at the cellular level. Future research employing standard cell-based assays, such as Caco-2 or MDCK permeability assays, would be necessary to elucidate these critical aspects of its disposition.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of (S)-3-(1-Methylpyrrolidin-3-yl)pyridine?

- Methodological Answer : The synthesis typically involves palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling can link pyridine boronic acids to pyrrolidine precursors (Scheme 3, ). Enantioselective synthesis requires chiral catalysts or resolution techniques to achieve the (S)-configuration. Reductive amination or cyclization strategies may also be used to construct the pyrrolidine ring .

Q. How is the enantiomeric purity of this compound validated?

- Methodological Answer : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) is standard for assessing enantiomeric excess. X-ray crystallography using SHELXL software can confirm absolute configuration by analyzing anomalous dispersion effects in the crystal structure .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : H and NMR identify proton environments and confirm substitution patterns (e.g., pyridine vs. pyrrolidine protons).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula.

- IR Spectroscopy : Detects functional groups like C-N stretches in the pyrrolidine ring .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement determines bond lengths, angles, and torsional strain. For disordered structures, TWINABS can model twinning, and SQUEEZE (in PLATON) accounts for solvent-accessible voids . Example: A derivative with a hydroxylated pyrrolidine ring showed distinct hydrogen-bonding networks critical for stability .

Q. What strategies optimize binding affinity to nicotinic acetylcholine receptors (nAChRs)?

- Methodological Answer :

- Substituent Effects : Introducing electron-withdrawing groups (e.g., -F) on the pyridine ring enhances π-π stacking with receptor residues.

- Stereochemical Tuning : The (S)-configuration mimics nicotine’s binding mode, as shown in molecular docking studies using AutoDock Vina .

- Radiolabeling : -labeled analogs (e.g., 5-(3--Fluoropropyl) derivatives) enable PET imaging to study receptor distribution in vivo .

Q. How can isotopic labeling be incorporated for metabolic studies?

- Methodological Answer : or isotopes are introduced during synthesis via labeled precursors (e.g., -methyl iodide for pyrrolidine methylation). For pharmacokinetic studies, -labeled compounds are synthesized via catalytic tritiation of alkene intermediates .

Q. What computational approaches predict the compound’s pharmacokinetic properties?

- Methodological Answer :

- ADME Prediction : Tools like SwissADME calculate logP, topological polar surface area, and blood-brain barrier permeability.

- Molecular Dynamics (MD) : Simulations in GROMACS assess conformational stability in aqueous and lipid bilayer environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.